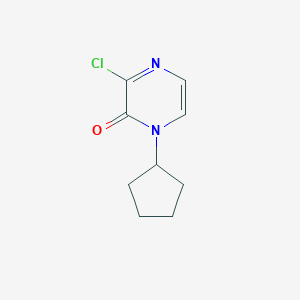
3-chloro-1-cyclopentylpyrazin-2(1H)-one
Descripción general
Descripción
3-Chloro-1-cyclopentylpyrazin-2(1H)-one, also known as 3-CPCP, is an organic compound with a cyclopentylpyrazinone ring structure. It is a versatile, biologically active compound that has been widely studied in the laboratory setting. 3-CPCP has been used in numerous scientific research applications, including synthesis, drug discovery, and biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Microwave-Promoted Hetero-Diels-Alder Reactions
The hetero-Diels-Alder reactions of functionalized 2(1H)-pyrazinones, a category to which 3-chloro-1-cyclopentylpyrazin-2(1H)-one is related, have been significantly enhanced using microwave irradiation. This process allows for efficient cycloaddition reactions, demonstrating the utility of these compounds in synthesizing complex heterocycles under controlled conditions (Van der Eycken et al., 2002).
Synthesis of Pyridine and Pyrazine Derivatives
Research has shown the versatile use of 2(1H)-pyrazinones for cycloaddition reactions, leading to the formation of pyridine or pyrazine derivatives. These processes highlight the potential of such compounds in creating a variety of cyclic structures, which are valuable in the development of pharmaceuticals and agrochemicals (Hoornaert, 2010).
Anti-Inflammatory and Antioxidant Agents
A novel series of 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs, derived from chloropyrazin-2-yl compounds, demonstrated potent anti-inflammatory and antioxidant activities. This indicates the potential of 3-chloro-1-cyclopentylpyrazin-2(1H)-one analogs in medicinal chemistry for developing new therapeutic agents (Shankar et al., 2017).
DNA Binding and Antimicrobial Properties
Studies on pyrazine derivatives, including chlorohydrazinopyrazine, have shown high affinity for DNA binding and exhibited antimicrobial properties without cytotoxicity towards human cells. These findings suggest the potential application of 3-chloro-1-cyclopentylpyrazin-2(1H)-one derivatives in clinical settings, providing a basis for further research into their use as antimicrobial agents or in drug delivery systems (Mech-Warda et al., 2022).
Synthesis of Heterocyclic Compounds
The use of 2-chloro-2-cyclopropylidenacetate in the synthesis of spirocyclopropane anellated heterocycles demonstrates the potential of chloropyrazinone derivatives in constructing diverse heterocyclic frameworks. These findings underscore the importance of such compounds in synthetic organic chemistry, offering pathways to novel heterocyclic structures (Meijere et al., 1989).
Propiedades
IUPAC Name |
3-chloro-1-cyclopentylpyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-8-9(13)12(6-5-11-8)7-3-1-2-4-7/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQQYVFJALWSRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN=C(C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Methoxymethyl)piperidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1531938.png)
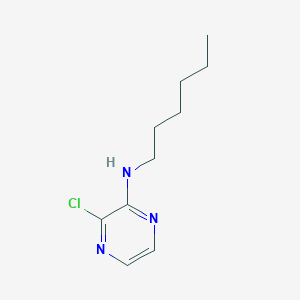
![1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531941.png)
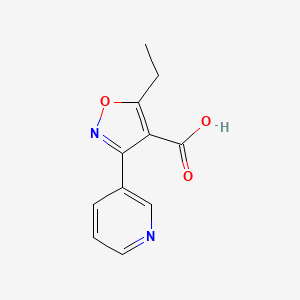
![1-[(2,5-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531944.png)
![1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol](/img/structure/B1531945.png)
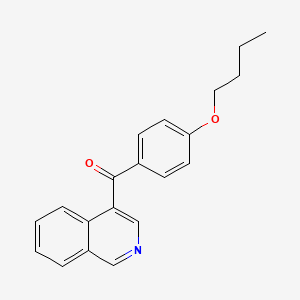
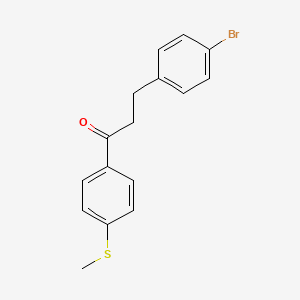



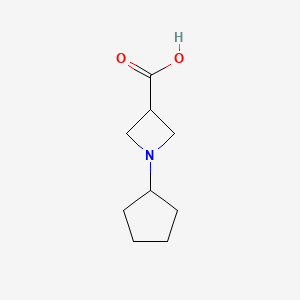
![1,4-Dioxa-8-azaspiro[4.5]decane, 8-(4-iodophenyl)-](/img/structure/B1531960.png)
![4-[(4-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1531961.png)